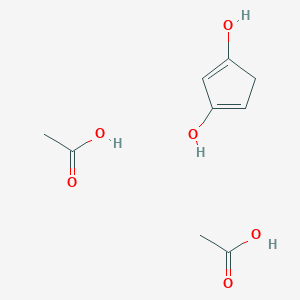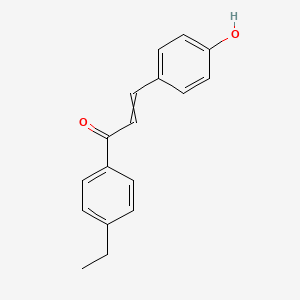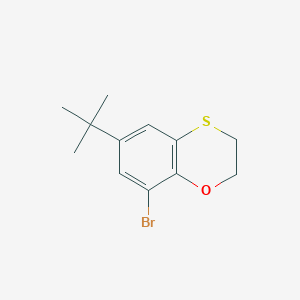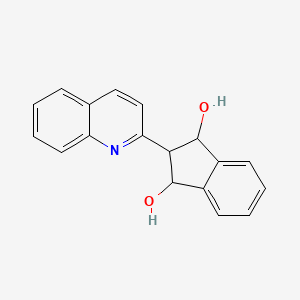
Acetic acid;cyclopenta-1,3-diene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;cyclopenta-1,3-diene-1,3-diol is an organic compound that combines the properties of acetic acid and cyclopenta-1,3-diene-1,3-diol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;cyclopenta-1,3-diene-1,3-diol typically involves the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid . This reaction yields 1,3-cyclopentanedione, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;cyclopenta-1,3-diene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The hydroxyl groups in the cyclopenta-1,3-diene-1,3-diol moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Diketones and carboxylic acids.
Reduction: Saturated alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted cyclopentadienes.
Wissenschaftliche Forschungsanwendungen
Acetic acid;cyclopenta-1,3-diene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of acetic acid;cyclopenta-1,3-diene-1,3-diol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic processes . Additionally, its hydroxyl groups can engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A related compound with similar structural features but lacking the acetic acid moiety.
1,3-Cyclopentanedione: Another related compound that shares the cyclopentane ring structure but differs in functional groups.
Uniqueness
Acetic acid;cyclopenta-1,3-diene-1,3-diol is unique due to the presence of both acetic acid and cyclopenta-1,3-diene-1,3-diol moieties, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.
Eigenschaften
CAS-Nummer |
138196-38-0 |
|---|---|
Molekularformel |
C9H14O6 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
acetic acid;cyclopenta-1,3-diene-1,3-diol |
InChI |
InChI=1S/C5H6O2.2C2H4O2/c6-4-1-2-5(7)3-4;2*1-2(3)4/h1,3,6-7H,2H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
NPUKJUNDNJGNMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1C=C(C=C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)

![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)

![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)

![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)

![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)
